Sulfisoxazol-Acetyl

Übersicht

Beschreibung

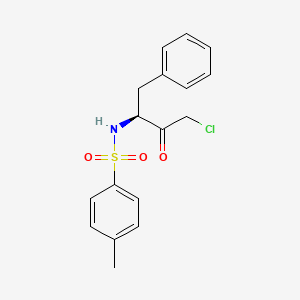

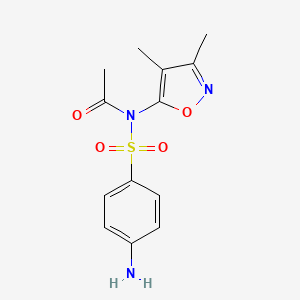

Sulfisoxazole acetyl is an ester of sulfisoxazole, which belongs to the class of broad-spectrum sulfonamides. It is a synthetic analog of para-aminobenzoic acid (PABA) and exhibits antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Sulfisoxazol-Acetyl findet Anwendungen bei:

Harnwegsinfektionen: Es behandelt Harnwegsinfektionen, die durch empfindliche Organismen verursacht werden.

Meningitis: Wirksam gegen Meningokokken-Meningitis und Haemophilus influenzae-Meningitis.

Augeninfektionen: Wird als Zusatztherapie bei Trachom und Inklusionskonjunktivitis eingesetzt.

Malaria: Zusatztherapie für Chloroquin-resistente Stämme von Plasmodium falciparum.

5. Wirkmechanismus

Die Verbindung hemmt die bakterielle Dihydropteroatsynthase und stört so die Folsäuresynthese. Dies führt zu einer beeinträchtigten DNA- und RNA-Produktion, wodurch letztendlich das bakterielle Wachstum gehemmt wird.

Wirkmechanismus

Target of Action

Sulfisoxazole acetyl, a synthetic analog of para-aminobenzoic acid (PABA), primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

Sulfisoxazole acetyl competes with PABA for binding to dihydropteroate synthase . By doing so, it prevents the incorporation of PABA into dihydrofolic acid, the precursor of folic acid . This competition inhibits bacterial folic acid synthesis and the de novo synthesis of purines and pyrimidines, leading to cell growth arrest and cell death .

Biochemical Pathways

The primary biochemical pathway affected by sulfisoxazole acetyl is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfisoxazole acetyl disrupts the production of dihydrofolic acid, a precursor of folic acid . This disruption leads to a deficiency in folic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. As a result, bacterial cell growth is arrested, and the cells eventually die .

Pharmacokinetics

Sulfisoxazole acetyl is a prodrug of sulfisoxazole . The acetyl group is added to make the drug poorly water-soluble, and it is hydrolyzed in vivo to the active drug . N1-acetyl sulfisoxazole is metabolized to sulfisoxazole by digestive enzymes in the gastrointestinal tract and is absorbed as sulfisoxazole . Following a single 4 gram dose of acetyl sulfisoxazole to healthy volunteers, maximum plasma concentrations of sulfisoxazole ranged from 122 to 282 mcg/mL, occurring between 2 and 6 hours post-administration .

Result of Action

The primary result of sulfisoxazole acetyl’s action is the inhibition of bacterial growth and survival. By disrupting folic acid synthesis, it prevents the formation of essential components of bacterial DNA, leading to cell growth arrest and cell death . It is used to treat or prevent many different types of infections caused by bacteria, such as bladder infections, ear infections, or meningitis .

Action Environment

The action of sulfisoxazole acetyl can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract, the presence of food, and the individual’s metabolic rate . Additionally, the development of bacterial resistance can limit the usefulness of antibacterial agents, including sulfisoxazole acetyl, especially in the treatment of chronic and recurrent urinary tract infections .

Biochemische Analyse

Biochemical Properties

Sulfisoxazole Acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase . This interaction prevents the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid . This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .

Cellular Effects

Sulfisoxazole Acetyl results in cell growth arrest and cell death . It is used to treat or prevent many different types of infections caused by bacteria, such as bladder infections, ear infections, or meningitis .

Molecular Mechanism

The mechanism of action of Sulfisoxazole Acetyl involves its competition with PABA for the bacterial enzyme, dihydropteroate synthase . This prevents the incorporation of PABA into dihydrofolic acid, the precursor of folic acid . This process inhibits bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, leading to cell growth arrest and cell death .

Temporal Effects in Laboratory Settings

While specific temporal effects of Sulfisoxazole Acetyl in laboratory settings are not widely documented, it is known that N1-acetyl sulfisoxazole is metabolized to sulfisoxazole by digestive enzymes in the gastrointestinal tract and is absorbed as sulfisoxazole . This enzymatic splitting is thought to be responsible for slower absorption and lower peak blood concentrations are achieved after administration of an equal oral dose of sulfisoxazole .

Dosage Effects in Animal Models

Specific dosage effects of Sulfisoxazole Acetyl in animal models are not widely documented. Sulfonamides, the group of antibiotics to which Sulfisoxazole Acetyl belongs, are widely used in veterinary medicine due to their low cost and relative efficacy in some common bacterial diseases .

Metabolic Pathways

Sulfisoxazole Acetyl is involved in the folate biosynthesis pathway . It competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, the precursor of folic acid .

Transport and Distribution

Sulfisoxazole Acetyl and its acetylated metabolites are excreted primarily by the kidneys through glomerular filtration .

Subcellular Localization

The specific subcellular localization of Sulfisoxazole Acetyl is not widely documented. As a sulfonamide antibiotic, it is known to exert its effects primarily within the bacterial cell where it inhibits the enzyme dihydropteroate synthase .

Vorbereitungsmethoden

Sulfisoxazole acetyl can be synthesized through acetylation of sulfisoxazole. The reaction involves the replacement of a hydrogen atom on the nitrogen of sulfisoxazole with an acetyl group. The industrial production methods typically follow this synthetic route .

Analyse Chemischer Reaktionen

Sulfisoxazol-Acetyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Acetylierung: Die anfängliche Synthese beinhaltet die Acetylierung von Sulfisoxazol.

Kompetitive Hemmung: Es konkurriert mit PABA um das bakterielle Enzym Dihydropteroatsynthase und verhindert die Einlagerung von PABA in Dihydrofolsäure. Diese Hemmung stört die bakterielle Folsäure-Synthese und die Purin-/Pyrimidinproduktion, was zu einem Stillstand des Zellwachstums und zum Absterben führt.

Kombinationstherapie: This compound wird häufig mit Erythromycin kombiniert, um akute Otitis media zu behandeln, die durch Haemophilus influenzae verursacht wird.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Essigsäureanhydrid, basenkatalysierte Acetylierung und geeignete Lösungsmittel.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNWFXVFBDDWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023620 | |

| Record name | Sulfisoxazole acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Acetyl sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80-74-0 | |

| Record name | Sulfisoxazole acetyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfisoxazole acetyl [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfisoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfisoxazole acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFISOXAZOLE ACETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sulfisoxazole Acetyl is a prodrug that is rapidly hydrolyzed to Sulfisoxazole in the body []. Sulfisoxazole, a sulfonamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) []. DHPS is crucial for the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid []. By blocking this pathway, Sulfisoxazole inhibits bacterial folic acid synthesis, which is essential for the de novo synthesis of purines and pyrimidines []. This disruption of nucleotide biosynthesis ultimately leads to bacterial growth arrest and cell death [].

ANone: While radiation exposure appears to transiently increase the extent of absorption, it negatively impacts the rate of Sulfisoxazole Acetyl absorption [, ]. This effect is primarily attributed to a radiation-induced reduction in the gastric emptying rate, especially prominent one day post-irradiation [, ]. The slowed gastric emptying delays the drug's arrival in the small intestine, its primary absorption site, thereby reducing the overall absorption rate [, ]. Notably, this effect is not due to changes in the permeability of the gastrointestinal epithelium to Sulfisoxazole Acetyl [, ].

ANone: Yes, the type of lipid used for Sulfisoxazole Acetyl administration can significantly impact its bioavailability []. While lipids like hexadecane and oleyl alcohol had no effect or decreased the extent of absorption, polysorbate 80 and triolein increased it []. These findings highlight the importance of careful excipient selection during formulation to optimize Sulfisoxazole Acetyl bioavailability [].

ANone: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the rapid and specific determination of Sulfisoxazole Acetyl in oral suspensions []. This method, coupled with UV detection at 254 nm, is stability-indicating and offers high accuracy and precision for analyzing Sulfisoxazole Acetyl in pharmaceutical formulations [].

ANone: Yes, Sulfisoxazole Acetyl is often combined with Erythromycin Ethylsuccinate in a fixed-dose oral suspension marketed as Pediazole® []. This combination targets a broader spectrum of bacteria, particularly for treating acute otitis media in children [, ].

ANone: While Sulfisoxazole Acetyl remains effective for treating various bacterial infections, the emergence of resistance is a concern. Resistance mechanisms often involve mutations in the DHPS enzyme, reducing Sulfisoxazole binding and its ability to inhibit folic acid synthesis []. This underscores the importance of monitoring resistance patterns and promoting judicious antibiotic use to preserve the efficacy of Sulfisoxazole Acetyl and other sulfonamides.

ANone: Research suggests a possible link between Sulfisoxazole Acetyl and changes in blood cell counts, specifically leukocytes and neutrophils []. Although not fully understood, the combination of Erythromycin Ethylsuccinate and Sulfisoxazole Acetyl for treating acute otitis media in children was associated with a higher likelihood of absolute neutropenia compared to amoxicillin treatment []. This observation emphasizes the need for further investigation into potential hematological effects of Sulfisoxazole Acetyl, especially in combination therapies.

ANone: Studies demonstrate that Sulfisoxazole Acetyl undergoes saturable first-pass metabolism in rats []. This implies that the fraction of the drug metabolized during its first pass through the liver after absorption is not constant and can be influenced by factors like dose and enzymatic activity []. Understanding this phenomenon is crucial for optimizing dosing regimens and predicting individual variations in Sulfisoxazole Acetyl pharmacokinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)

![2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2](/img/structure/B1682439.png)